molecular formula C15H12BrClN2OS B3707584 2-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide

2-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide

Cat. No.: B3707584
M. Wt: 383.7 g/mol
InChI Key: MEFDKGLOZUZEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 2-bromobenzoyl chloride with 3-chloro-2-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure the formation of the desired product. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, yielding the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Reactions: Various substituted benzamides.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiols and amines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3-methoxyphenyl)benzamide
  • 3-bromo-2-chloro-N-[(2-methylphenyl)methyl]benzamide
  • 2-bromo-N-methylbenzamide

Uniqueness

2-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide is unique due to the presence of both bromine and chlorine atoms, as well as the carbamothioyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2OS/c1-9-12(17)7-4-8-13(9)18-15(21)19-14(20)10-5-2-3-6-11(10)16/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFDKGLOZUZEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.